molecular formula C7H14O4 B135748 Methyl 4,4-dimethoxybutanoate CAS No. 4220-66-0

Methyl 4,4-dimethoxybutanoate

Cat. No.: B135748
CAS No.: 4220-66-0
M. Wt: 162.18 g/mol
InChI Key: MMRXJPOAPCEDLP-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxybutanoate is an organic compound with the molecular formula C7H14O4. It is a colorless to light yellow liquid that is primarily used in organic synthesis. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,4-dimethoxybutanoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol and using a graphite electrode . This method involves the use of methanol as a solvent and a graphite electrode to facilitate the ring-opening reaction, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the electrochemical ring-opening method mentioned above can be scaled up for industrial applications. The use of methanol and graphite electrodes in a controlled environment allows for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-dimethoxybutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

MDMB serves as a versatile building block in organic synthesis. Its applications include:

  • Intermediate in Pharmaceutical Synthesis : MDMB is utilized as an intermediate for synthesizing various pharmaceutical compounds. For instance, it can be transformed into more complex structures through reactions such as the Michael addition or Pictet-Spengler cyclization .
  • Synthesis of Lactones : Heating MDMB in deuterium oxide under acidic conditions has been shown to produce butyrolactone derivatives with high yields. This transformation highlights its role in generating cyclic compounds that are often pharmacologically active .
  • Stereoselective Synthesis : MDMB has been employed in stereocontrolled syntheses, particularly in the formation of pyrrolidine derivatives. The compound's structure facilitates specific stereochemical outcomes during cyclization reactions .

Case Study 1: Synthesis of Pyrrolidines

In a study focused on the synthesis of pyrrolidine derivatives, MDMB was used as a precursor. The research demonstrated that by employing TiCl₄-mediated cyclization techniques, MDMB could yield highly stereoselective products. This methodology showcases the compound's utility in constructing complex nitrogen-containing frameworks essential for drug development .

Case Study 2: Lactone Production

Another significant application of MDMB is its conversion into lactones. A study reported that heating MDMB at elevated temperatures in deuterated solvents led to high-yield production of lactones, demonstrating the compound's versatility and efficiency as a synthetic intermediate. The resultant lactones were then subjected to further transformations to yield valuable pharmaceutical agents .

Environmental Considerations

The synthesis and application of MDMB also raise environmental considerations. The methods developed for its synthesis often emphasize reducing waste and improving yield, aligning with green chemistry principles. For instance, processes that recycle unreacted materials and solvents have been reported, minimizing ecological impact while maximizing economic efficiency .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmaceutical IntermediatesUsed for synthesizing complex drugsKey building block for various APIs
Lactone SynthesisProduces butyrolactones under acidic conditionsHigh yields achieved through optimized conditions
Stereoselective SynthesisFacilitates formation of pyrrolidine derivativesEffective in creating stereochemically pure products

Mechanism of Action

The mechanism of action of methyl 4,4-dimethoxybutanoate involves its participation in chemical reactions as a reactant or intermediate. The methoxy groups and ester functionality make it a versatile compound in organic synthesis. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • Methyl 3,3-dimethoxypropionate
  • Methyl 4-oxobutanoate
  • Methyl 4,4-dimethoxy-3-oxovalerate

Comparison: Methyl 4,4-dimethoxybutanoate is unique due to its specific structure, which includes two methoxy groups and an ester functionality. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct reactivity and versatility in various applications.

Biological Activity

Methyl 4,4-dimethoxybutanoate (MDMB) is a compound with the molecular formula C7H14O4C_7H_{14}O_4 and a molecular weight of 162.18 g/mol. It has garnered interest in various fields, particularly in organic synthesis and potential pharmaceutical applications. This article explores the biological activity of MDMB, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure:

  • Molecular Formula: C7H14O4C_7H_{14}O_4
  • CAS Number: 4220-66-0
  • Molecular Weight: 162.18 g/mol

MDMB features two methoxy groups attached to the butanoate backbone, which may influence its reactivity and biological interactions.

Research indicates that MDMB may exhibit various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that MDMB could possess antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be fully elucidated .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to other bioactive compounds suggests potential interactions with enzyme active sites .

Case Studies

  • Antimicrobial Activity:
    A study evaluated the antimicrobial properties of MDMB against Staphylococcus aureus and Escherichia coli. Results demonstrated that MDMB exhibited moderate inhibitory effects, indicating potential as a lead compound for further development in antimicrobial therapies .
  • Enzyme Interaction Studies:
    In a biochemical analysis, MDMB was tested for its ability to inhibit the activity of specific dehydrogenases involved in fatty acid metabolism. The findings suggested that MDMB could modulate metabolic pathways by acting on these enzymes, thereby influencing lipid metabolism .

Research Findings

StudyFindings
MDMB showed moderate antimicrobial activity against E. coli and S. aureus.
Inhibition of key metabolic enzymes was observed, suggesting potential therapeutic applications in metabolic disorders.
Structural analysis indicated that the methoxy groups enhance interaction with enzyme active sites.

Safety and Toxicology

MDMB is classified under various safety categories with specific hazard statements, including warnings regarding skin irritation and respiratory issues upon exposure . As with any chemical compound intended for biological applications, thorough safety assessments are necessary before clinical use.

Properties

IUPAC Name

methyl 4,4-dimethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-9-6(8)4-5-7(10-2)11-3/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRXJPOAPCEDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325708
Record name Methyl 4,4-dimethoxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4220-66-0
Record name 4220-66-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4,4-dimethoxybutyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,4-dimethoxybutanoate
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Synthesis routes and methods

Procedure details

To 0.5 moles of diethylmalonate in 0.5 liters of dry benzene is added 0.5 moles of sodium hydride cautiously and the mixture stirred until hydrogen evolution ceases. Then 0.5 moles of bromoacetaldehydedimethylacetal [(CH3O)2 --CH--CH2 --Br] in 100 ml. of benzene is added and the mixture stirred overnight followed by refluxing for 2 hours. The reaction mixture is cooled, washed with water and purified by vacuum distillation to give β,β-dimethoxyethylmalonic acid diethyl ester. A mixture of 5 g. of this ester in 100 ml. of ethanol containing 5 g. of sodium hydroxide is heated under reflux until evolution of carbon dioxide ceases. The reaction mixture is then saturated with carbon dioxide and evaporated to dryness under vacuum. The residue is suspended in 50 ml. of dry dimethylformamide to which is added a large excess of methyl iodide. The reaction mixture is stirred at room temperature for about 24 hours and then poured into water. The resulting mixture is extracted with ether and the ether extracts combined, washed with water and evaporated to give 4,4-dimethoxybutyric acid methyl ester which is purified by distillation. A mixture of 4 g. of this methyl ester, 50 ml. of dry tetrahydrofuran and 1.1 equivalents of lithium aluminum hydride is refluxed overnight. The reaction mixture is allowed to cool and then filtered with water. This mixture is extracted with ether and the ether extracts are combined, washed, dried and evaporated to dryness to afford 4,4-dimethoxybutanol [(CH3O)2 --CH--CH2 --CH2 --CH2 --OH].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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